Quercetin 3-O-robinoside-7-O-glucoside

Description

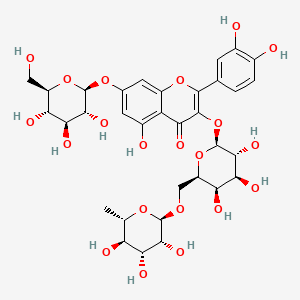

Quercetin 3-O-robinoside-7-O-glucoside is a flavonol glycoside characterized by a quercetin aglycone core substituted with a robinoside (a disaccharide of galactose and rhamnose) at the C-3 position and a glucoside at the C-7 position. Its molecular formula is C₃₃H₄₀O₂₁, with a molecular weight of 772.66 g/mol . This compound is notable for its role in pharmacopeial testing to detect adulteration in Ashwagandha root preparations, where it serves as a marker for aerial parts contamination .

Properties

Molecular Formula |

C33H40O21 |

|---|---|

Molecular Weight |

772.7 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C33H40O21/c1-9-19(38)23(42)26(45)31(49-9)48-8-17-21(40)25(44)28(47)33(53-17)54-30-22(41)18-14(37)5-11(50-32-27(46)24(43)20(39)16(7-34)52-32)6-15(18)51-29(30)10-2-3-12(35)13(36)4-10/h2-6,9,16-17,19-21,23-28,31-40,42-47H,7-8H2,1H3/t9-,16+,17+,19-,20+,21-,23+,24-,25-,26+,27+,28+,31+,32+,33-/m0/s1 |

InChI Key |

SPUFXPFDJYNCFD-MSLGMOTCSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quercetin 3-O-robinoside-7-O-glucoside typically involves the glycosylation of quercetin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often uses glycosyltransferases, while chemical glycosylation may involve the use of glycosyl donors and acceptors under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of the synthesis process. it can be extracted from natural sources such as mulberry leaves and fruits using high-performance liquid chromatography (HPLC) methods .

Chemical Reactions Analysis

Types of Reactions

Quercetin 3-O-robinoside-7-O-glucoside undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Quercetin 3-O-robinoside-7-O-glucoside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Quercetin 3-O-robinoside-7-O-glucoside involves its role as an antioxidant. It inhibits the activity of quinone reductase 2 (QR2), an enzyme involved in the metabolism of toxic quinolines. This inhibition can lead to increased oxidative stress in certain cells, contributing to its therapeutic effects . The compound also interacts with various molecular targets, including signal transducers and activators of transcription, and phosphatidylinositol 4,5-bisphosphate 3-kinase .

Comparison with Similar Compounds

Glycosylation Patterns

- Quercetin 3-O-robinoside-7-O-glucoside: C-3: Robinoside (galactosyl-rhamnose). C-7: Glucoside. Example: Differentiated from quercetin-3-O-rutinoside (rutin) by the robinoside vs. rutinoside (rhamnosyl-glucose) at C-3 .

Quercetin-3-O-glucoside (Isoquercitrin) :

- Quercetin-3-O-rhamnoside (Quercitrin): C-3: Rhamnoside. Common in Alchemilla vulgaris and grape stems .

- Quercetin-3-O-pentoside-7-O-deoxyhexoside: C-3: Pentoside (e.g., arabinose). C-7: Deoxyhexoside (e.g., rhamnose). Reported in A. vulgaris .

Acetylated Derivatives :

Structural Impact on Properties

- Sugar Complexity: Robinoside’s disaccharide at C-3 may hinder membrane permeability compared to monosaccharide glycosides .

- Positional Effects : Glycosylation at C-3 generally reduces antioxidant activity more than C-7 substitution due to steric hindrance of the catechol group on the B-ring .

Analytical Differentiation

HPLC Retention Times

- This compound: ~8.6 min (Phenomenex Luna C18 column) .

- Quercetin-3-O-rutinoside-7-O-glucoside: ~9.1 min .

- Kaempferol 3-O-robinoside-7-O-glucoside: ~10.1 min .

Mass Spectrometry (MS) Fragmentation

Antioxidant Capacity

- Aglycone vs. Glycosides :

- Fe²⁺ Chelation :

Enzymatic Interactions

- α-Glucosidase Inhibition :

Occurrence in Natural Sources

- This compound: Found in Ashwagandha aerial parts but absent in roots .

- Quercetin-3-O-rhamnoside: Abundant in Alchemilla vulgaris and grape stems .

- Quercetin-3-O-glucuronide : Dominant in grape stems and Vitis species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.